Indolin-7-ylboronic acid
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Overview
Description
Indolin-7-ylboronic acid is a boronic acid derivative featuring an indole ring structure. Indole derivatives are known for their diverse biological activities and applications in material chemistry. This compound is particularly significant due to its stability, non-toxicity, and ease of availability, making it a valuable compound in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolin-7-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of indole derivatives. This process typically uses transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the boronic acid group onto the indole ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale borylation reactions. These reactions are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: Indolin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated indole derivatives.
Substitution: Various substituted indole derivatives, depending on the electrophilic partner used in the reaction.
Scientific Research Applications
Indolin-7-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indolin-7-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biomolecules, facilitating the formation of covalent bonds. This interaction is crucial for its role in cross-coupling reactions and its potential biological activities .
Comparison with Similar Compounds
- Indole-3-boronic acid
- Indole-5-boronic acid
- Indole-6-boronic acid
Comparison: Indolin-7-ylboronic acid is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and stability. Compared to other indole boronic acids, this compound offers distinct advantages in certain chemical transformations and applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C8H10BNO2 |
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Molecular Weight |
162.98 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-7-ylboronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10-12H,4-5H2 |
InChI Key |
HDDMWLPQVRFTQN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCN2)(O)O |
Origin of Product |
United States |
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